molecular formula C14H21NO2S B5502896 N-cycloheptyl-1-phenylmethanesulfonamide

N-cycloheptyl-1-phenylmethanesulfonamide

Cat. No.: B5502896
M. Wt: 267.39 g/mol
InChI Key: VNBASLBHGHHIDW-UHFFFAOYSA-N
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Description

N-Cycloheptyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cycloheptyl group attached to the sulfonamide nitrogen and a phenylmethyl (benzyl) group linked to the sulfonyl moiety. Its molecular formula is C₁₄H₂₁NO₂S, with a molecular weight of 267.38 g/mol (calculated). Sulfonamides are known for diverse applications, including antimicrobial activity, enzyme inhibition, and materials science, depending on substituent effects .

Properties

IUPAC Name

N-cycloheptyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-18(17,12-13-8-4-3-5-9-13)15-14-10-6-1-2-7-11-14/h3-5,8-9,14-15H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBASLBHGHHIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1-phenylmethanesulfonamide typically involves the reaction of cycloheptylamine with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-cycloheptyl-1-phenylmethanesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cycloheptyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-cycloheptyl-1-phenylmethanesulfonamide with structurally related sulfonamides from the evidence:

Compound Name N-Substituent Sulfonyl Group Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cycloheptyl (C₇H₁₃) Phenylmethyl (C₆H₅CH₂) C₁₄H₂₁NO₂S 267.38 Bulky aliphatic N-substituent; neutral aryl
1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide Cyclohexyl (C₆H₁₁) 2-Chlorophenylmethyl (C₆H₄ClCH₂) C₁₃H₁₈ClNO₂S 287.80 Electron-withdrawing Cl; smaller N-substituent
N-(4-Chlorophenyl)-... (Compound (I) ) 4-Chlorophenyl Oxadiazole-linked sulfonylmethyl Complex Heterocyclic linker; antimicrobial activity
N-(2-Hydroxy-1-phenylethyl)methanesulfonamide 2-Hydroxy-1-phenylethyl Methyl (CH₃) C₉H₁₃NO₃S 215.27 Hydroxyl group; compact structure

Key Observations :

  • Cycloheptyl vs.
  • Aryl Substitutents : The phenylmethyl group in the target lacks electron-withdrawing groups (e.g., Cl in ), which may reduce its acidity (pKa of the sulfonamide proton) compared to chlorinated analogs .
Physicochemical Properties

While direct data for the target compound are unavailable, comparisons with analogs reveal trends:

  • Optical Activity: ’s sulfonamide (99% stereochemical purity, [α]D²⁰ = +2.5) demonstrates that chiral centers in the N-substituent significantly influence optical rotation. The target’s cycloheptyl group, though non-chiral, may exhibit conformational flexibility affecting its NMR spectra .
  • Spectroscopic Data :
    • ¹H NMR : ’s compound shows distinct shifts for hydroxyl (δ 4.8–5.2 ppm) and sulfonamide protons (δ 7.3–7.5 ppm). The target’s lack of polar groups (e.g., -OH) may result in upfield shifts for its cycloheptyl protons (δ 1.2–2.1 ppm) .
    • IR : Sulfonyl S=O stretches (~1350–1160 cm⁻¹) are consistent across sulfonamides (e.g., ), but aryl C-H stretches (3050–3100 cm⁻¹) in the target may differ slightly due to substituent effects .

Biological Activity

N-cycloheptyl-1-phenylmethanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a seven-membered cycloheptyl ring attached to a phenyl group via a methanesulfonamide linkage. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on these targets, while the hydrophobic cycloheptyl and phenyl groups enhance binding affinity through van der Waals interactions. This dual interaction mechanism allows the compound to modulate the activity of various biological pathways, leading to its observed effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators, which could make it beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of inflammatory mediators

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in combating bacterial infections.
  • Anti-inflammatory Mechanism : Another research effort focused on the compound's ability to reduce pro-inflammatory cytokine levels in vitro, suggesting that it may serve as a lead compound for developing new anti-inflammatory drugs.
  • Comparative Analysis : Comparative studies with structurally related compounds (e.g., N-cyclohexyl-1-phenylmethanesulfonamide) revealed that this compound possesses enhanced biological activity due to its unique steric and electronic properties .

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